2-Chloro-7-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline 2-Chloro-7-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline
Brand Name: Vulcanchem
CAS No.: 1031928-75-2
VCID: VC18387962
InChI: InChI=1S/C17H15ClFNO4/c1-3-23-16(21)13(17(22)24-4-2)8-11-7-10-5-6-12(19)9-14(10)20-15(11)18/h5-9H,3-4H2,1-2H3
SMILES:
Molecular Formula: C17H15ClFNO4
Molecular Weight: 351.8 g/mol

2-Chloro-7-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline

CAS No.: 1031928-75-2

Cat. No.: VC18387962

Molecular Formula: C17H15ClFNO4

Molecular Weight: 351.8 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-7-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline - 1031928-75-2

Specification

CAS No. 1031928-75-2
Molecular Formula C17H15ClFNO4
Molecular Weight 351.8 g/mol
IUPAC Name diethyl 2-[(2-chloro-7-fluoroquinolin-3-yl)methylidene]propanedioate
Standard InChI InChI=1S/C17H15ClFNO4/c1-3-23-16(21)13(17(22)24-4-2)8-11-7-10-5-6-12(19)9-14(10)20-15(11)18/h5-9H,3-4H2,1-2H3
Standard InChI Key DBALUCRIPKVIBA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(=CC1=C(N=C2C=C(C=CC2=C1)F)Cl)C(=O)OCC

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-Chloro-7-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their diverse chemical reactivity and biological activity. Its IUPAC name, diethyl 2-[(2-chloro-7-fluoroquinolin-3-yl)methylidene]propanedioate, reflects the presence of three key functional groups:

  • A chloro substituent at position 2 of the quinoline ring.

  • A fluoro substituent at position 7.

  • A diethoxycarbonylvinyl group at position 3, contributing to its electrophilic character .

The compound’s canonical SMILES string, CCOC(=O)C(=CC1=C(N=C2C=C(C=CC2=C1)F)Cl)C(=O)OCC, provides a standardized representation of its atomic connectivity, while its InChIKey (DBALUCRIPKVIBA-UHFFFAOYSA-N) facilitates database searches and computational studies.

Table 1: Key Molecular Properties

PropertyValue
CAS No.1031928-75-2
Molecular FormulaC17H15ClFNO4\text{C}_{17}\text{H}_{15}\text{ClFNO}_4
Molecular Weight351.76 g/mol
IUPAC NameDiethyl 2-[(2-chloro-7-fluoroquinolin-3-yl)methylidene]propanedioate
SMILESCCOC(=O)C(=CC1=C(N=C2C=C(C=CC2=C1)F)Cl)C(=O)OCC
InChIKeyDBALUCRIPKVIBA-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Spectroscopic Characterization

  • NMR Spectroscopy: Proton and carbon-13 NMR would resolve the quinoline aromatic signals, vinyl proton coupling, and ethoxy group splitting patterns.

  • IR Spectroscopy: Stretching vibrations for carbonyl groups (1700cm1\sim 1700 \, \text{cm}^{-1}) and C-F bonds (1100cm1\sim 1100 \, \text{cm}^{-1}) are expected.

SupplierPurityPackagingPrice (USD)
American Custom Chemicals95.00%5 mg500.43
BioBlocks IncorporatedResearch Grade10 mgCustom Quote

Minimum order quantities typically start at 5–10 mg, underscoring its high-value status in early-stage drug discovery .

Future Research Directions

Mechanistic Studies

  • Target Identification: Proteomic profiling to identify protein targets of the vinylquinoline scaffold.

  • Structure-Activity Relationships (SAR): Modifying the ethoxy groups to enhance bioavailability or potency.

Preclinical Development

  • Toxicology Assessments: Acute and chronic toxicity studies in model organisms.

  • Formulation Optimization: Nanoencapsulation to improve aqueous solubility.

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